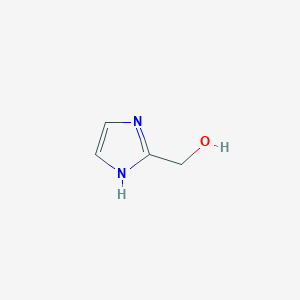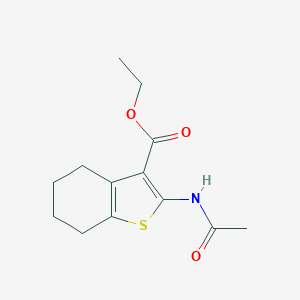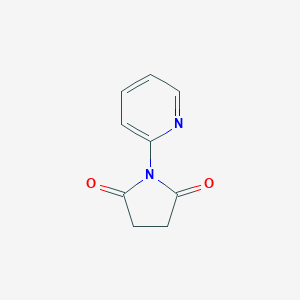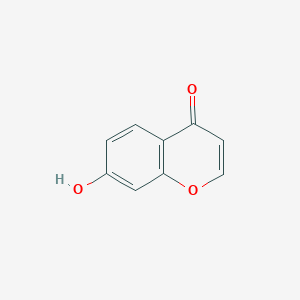
7-ヒドロキシ-4H-クロメン-4-オン
概要
説明
7-Hydroxy-4-chromone is a member of chromones.
7-Hydroxy-4-benzopyrone is a natural product found in Actinidia valvata, Phlojodicarpus villosus, and other organisms with data available.
科学的研究の応用
治療用化合物の医薬品化学ビルディングブロック
7-ヒドロキシ-4H-クロメン-4-オンを含むクロマン-4-オン骨格は、医薬品化学において重要な構造単位です。酸素含有ヘテロ環構造により、広範な医薬品化合物の主要なビルディングブロックとしての役割を果たしています。 これらの合成化合物は、さまざまな生物学的および薬理学的活性を示し、創薬に役立ちます .
抗酸化活性
7-ヒドロキシ-4H-クロメン-4-オン由来の化合物が合成され、抗酸化活性について評価されています。 これらの活性は、フリーラジカルと呼ばれる有害な分子によって引き起こされる損傷から身体を保護できるため、重要です .
抗寄生虫作用
クロマン-4-オン誘導体は、トリパノソーマ・ブルセイやリーシュマニア・インファンタムなどの寄生虫酵素や寄生虫に対して合成され、生物学的に評価されてきました。 これは、7-ヒドロキシ-4H-クロメン-4-オンが寄生虫感染症の治療法開発に潜在的な用途があることを示唆しています .
抗増殖効果
研究によると、7-ヒドロキシ-4H-クロメン-4-オンの特定の誘導体は、細胞周期のG2/M期で細胞を停止させ、アポトーシスを誘導することにより、抗増殖効果を発揮する可能性があります。 これは、細胞増殖の制御が重要な癌治療における潜在的な用途を示唆しています .
抗糖尿病効果
クロマン構造に関連するいくつかの単離された化合物は、DGAT、PTP1B、およびα-グルコシダーゼなどの酵素を阻害することにより、有意な抗糖尿病効果を示しています。 これは、7-ヒドロキシ-4H-クロメン-4-オン誘導体を糖尿病の管理に用いる可能性を示唆しています .
抗ウイルス特性
4H-クロメン-4-オン骨格を含むフラボノイドは、抗ウイルス活性を示しています。 これは、7-ヒドロキシ-4H-クロメン-4-オン誘導体が、抗ウイルス療法の開発における潜在的な用途を検討できることを示唆しています .
作用機序
Target of Action
The primary target of 7-hydroxy-4H-chromen-4-one is the Src kinase . Src kinases play crucial roles in cell signaling, cell growth, and differentiation. By inhibiting Src, this compound interferes with downstream signaling pathways, affecting cellular processes .
Mode of Action
When 7-hydroxy-4H-chromen-4-one interacts with Src, it disrupts the kinase’s activity. Src kinases are involved in various cellular processes, including proliferation, migration, and survival. Inhibition of Src can lead to altered gene expression, cell cycle arrest, and reduced tumor growth .
生化学分析
Biochemical Properties
7-Hydroxy-4H-chromen-4-one is known to inhibit Src kinase, a protein that plays a key role in cell signaling . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is less than 300 μM . This interaction with Src kinase suggests that 7-Hydroxy-4H-chromen-4-one may have a significant role in biochemical reactions involving this enzyme.
Molecular Mechanism
The molecular mechanism of 7-Hydroxy-4H-chromen-4-one primarily involves its inhibitory effect on Src kinase . By inhibiting Src kinase, it can potentially affect downstream signaling pathways, leading to changes in gene expression and cellular functions .
Metabolic Pathways
Given its known interaction with Src kinase, it could potentially be involved in pathways related to cell signaling .
Subcellular Localization
Given its biochemical properties, it could potentially localize to areas of the cell where Src kinase is present, given its known interaction with this enzyme .
特性
IUPAC Name |
7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJCRTSTRGRJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208604 | |
| Record name | 7-Hydroxy-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59887-89-7 | |
| Record name | 7-Hydroxychromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59887-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-4-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059887897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-hydroxy-4H-chromen-4-one influence mitochondrial function?
A1: Research indicates that 7-hydroxy-4H-chromen-4-one promotes mitochondrial biogenesis, a process crucial for maintaining cellular energy production. It achieves this by activating SIRT1, a protein deacetylase that positively regulates PGC-1α, a master regulator of mitochondrial biogenesis []. This activation leads to increased expression of mitochondrial proteins like ATP synthase β and ND6, resulting in enhanced respiration and ATP production in renal proximal tubular cells []. You can find more details about this mechanism in the paper "Isoflavones Promote Mitochondrial Biogenesis" on Semantic Scholar: .
Q2: What is the significance of the hydroxyl group at position 7 in 7-hydroxy-4H-chromen-4-one for its biological activity?
A2: Studies on substituted isoflavones, including 7-hydroxy-4H-chromen-4-one, have revealed that the presence of the hydroxyl group at position 7 is essential for the activation of SIRT1 []. This activation is crucial for the compound's ability to induce mitochondrial biogenesis. Further research is needed to fully understand the specific interactions between the hydroxyl group and the SIRT1 protein.
Q3: Have there been studies investigating the anti-inflammatory potential of compounds derived from 7-hydroxy-4H-chromen-4-one?
A4: While the provided research doesn't directly investigate the anti-inflammatory properties of 7-hydroxy-4H-chromen-4-one itself, a study exploring flavone and flavanone derivatives, which share structural similarities with 7-hydroxy-4H-chromen-4-one, highlights their potential as anti-inflammatory agents []. The researchers synthesized various derivatives and found that some exhibited significant anti-inflammatory activity comparable to known COX-2 inhibitors. This finding suggests that further investigation into the anti-inflammatory potential of compounds derived from 7-hydroxy-4H-chromen-4-one is warranted. You can delve deeper into this research by accessing the paper "Molecular modelling, Synthesis and Evaluation of Flavone and Flavanone Scaffolds as Anti-inflammatory Agents" on Semantic Scholar: .
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
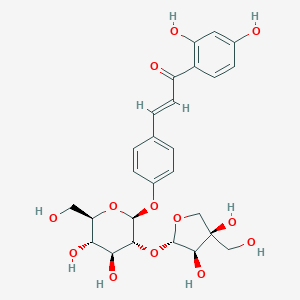
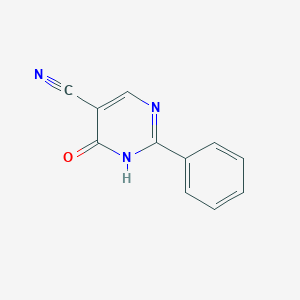
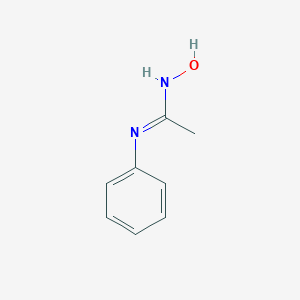
![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)
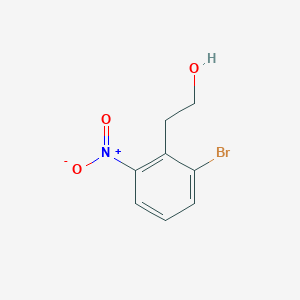
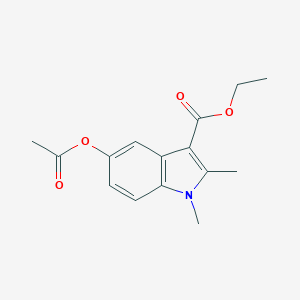
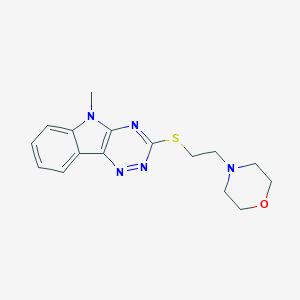

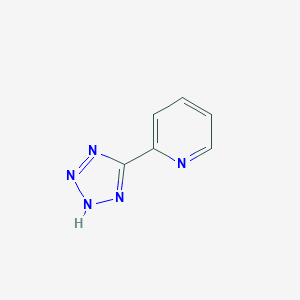
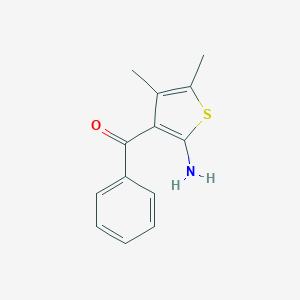
![6-PHENYL-3-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B183325.png)
